N-ethyl-7-nitro-2,3-dihydro-1,4-benzodioxin-6-amine
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Overview
Description
N-ethyl-7-nitro-2,3-dihydro-1,4-benzodioxin-6-amine is a chemical compound that belongs to the class of benzodioxane derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a benzodioxane ring system, which is a common pharmacophore in medicinal chemistry.
Preparation Methods
The synthesis of N-ethyl-7-nitro-2,3-dihydro-1,4-benzodioxin-6-amine typically involves several steps. One common method includes the nitration of 2,3-dihydro-1,4-benzodioxin to introduce the nitro group at the 7-position. This is followed by the alkylation of the amine group with ethyl halides under basic conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and bases such as lithium hydride (LiH) to facilitate the reaction .
Chemical Reactions Analysis
N-ethyl-7-nitro-2,3-dihydro-1,4-benzodioxin-6-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups using appropriate halides and bases.
Scientific Research Applications
N-ethyl-7-nitro-2,3-dihydro-1,4-benzodioxin-6-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It has been studied for its potential antibacterial and antifungal properties.
Industry: It is used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-ethyl-7-nitro-2,3-dihydro-1,4-benzodioxin-6-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antibacterial and antifungal effects. The benzodioxane ring system is known to interact with various enzymes and receptors, contributing to its biological activity .
Comparison with Similar Compounds
N-ethyl-7-nitro-2,3-dihydro-1,4-benzodioxin-6-amine can be compared with other benzodioxane derivatives such as:
1,4-Benzodioxan: A simpler compound with similar structural features but lacking the nitro and ethyl groups.
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-nitro-N-(substituted-benzyl)benzenesulfonamides: Compounds with additional sulfonamide groups that exhibit enhanced antibacterial activity.
These comparisons highlight the unique structural features and biological activities of this compound, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C10H12N2O4 |
---|---|
Molecular Weight |
224.21 g/mol |
IUPAC Name |
N-ethyl-6-nitro-2,3-dihydro-1,4-benzodioxin-7-amine |
InChI |
InChI=1S/C10H12N2O4/c1-2-11-7-5-9-10(16-4-3-15-9)6-8(7)12(13)14/h5-6,11H,2-4H2,1H3 |
InChI Key |
XFAOPFCROKOVCW-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=CC2=C(C=C1[N+](=O)[O-])OCCO2 |
Origin of Product |
United States |
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